Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 442553-87-9
Cat. No.: VC21488489
Molecular Formula: C24H21NO6S
Molecular Weight: 451.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442553-87-9 |
|---|---|
| Molecular Formula | C24H21NO6S |
| Molecular Weight | 451.5g/mol |
| IUPAC Name | benzyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C24H21NO6S/c1-16-23(24(26)30-15-17-6-4-3-5-7-17)21-14-18(8-13-22(21)31-16)25-32(27,28)20-11-9-19(29-2)10-12-20/h3-14,25H,15H2,1-2H3 |
| Standard InChI Key | GMKDROHSKJFXHX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4 |
Introduction
Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. It is characterized by a benzofuran core substituted with a sulfonamide group, a methoxyphenyl moiety, and a benzyl ester functionality. This compound has applications in medicinal chemistry due to its structural features, which are often associated with biological activity.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Benzofuran Core: Starting with o-hydroxyacetophenone derivatives and undergoing cyclization reactions.
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Sulfonamide Substitution: Introduction of the sulfonamide group via reaction with sulfonyl chlorides in the presence of a base.
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Esterification: Conversion of the carboxylic acid group into a benzyl ester using benzyl alcohol and an activating agent such as dicyclohexylcarbodiimide (DCC).
Biological Activity
Antimicrobial Properties:
Benzofuran derivatives, including compounds similar to this one, have demonstrated antimicrobial activity against Gram-positive bacteria and fungi. The sulfonamide moiety often enhances these properties by interfering with bacterial enzymes .
Potential Anticancer Activity:
Sulfonamide-containing compounds have been studied for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor cells. While specific data on this compound is unavailable, structurally related compounds show promise in inducing apoptosis in cancer cell lines .
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |
| Spectroscopic Data | Not explicitly available; expected to show characteristic IR and NMR peaks for ester, sulfonamide, and aromatic groups |
Applications
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Medicinal Chemistry:
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Potential precursor for designing drugs targeting bacterial infections or cancer.
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May serve as a lead compound for further optimization in drug discovery.
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Synthetic Chemistry:
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Useful intermediate for synthesizing other benzofuran-based derivatives.
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Limitations and Future Research
While Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibits promising structural features, detailed pharmacological studies are lacking. Future research should focus on:
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Comprehensive biological activity screening.
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Toxicity profiling to ensure safety for therapeutic use.
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Optimization of synthetic routes to improve yield and reduce costs.
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